molecular formula C11H8BrF3N2O3 B13481487 1-[5-Bromo-2-(trifluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione

1-[5-Bromo-2-(trifluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione

Cat. No.: B13481487
M. Wt: 353.09 g/mol
InChI Key: PLTOKPBFTUIYTC-UHFFFAOYSA-N
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Description

1-[5-bromo-2-(trifluoromethoxy)phenyl]-1,3-diazinane-2,4-dione is a synthetic organic compound characterized by the presence of a bromine atom, a trifluoromethoxy group, and a diazinane-2,4-dione ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-bromo-2-(trifluoromethoxy)phenyl]-1,3-diazinane-2,4-dione typically involves multiple steps, starting with the preparation of the brominated and trifluoromethoxylated phenyl precursor. This precursor is then subjected to cyclization reactions to form the diazinane-2,4-dione ring. Common reagents used in these reactions include bromine, trifluoromethoxy reagents, and various catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-[5-bromo-2-(trifluoromethoxy)phenyl]-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form different oxidation states or reduction to remove oxygen atoms.

    Cyclization Reactions: The diazinane-2,4-dione ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidation states of the compound.

Scientific Research Applications

1-[5-bromo-2-(trifluoromethoxy)phenyl]-1,3-diazinane-2,4-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Research: The compound is used in studies to understand its effects on biological systems and its potential as a therapeutic agent.

    Industrial Applications: It is investigated for its use in various industrial processes, including catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of 1-[5-bromo-2-(trifluoromethoxy)phenyl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

  • 1-bromo-2-(trifluoromethoxy)ethane
  • 1-bromo-3-(trifluoromethoxy)benzene
  • 5-bromo-1,2,3-trimethoxybenzene

Comparison: 1-[5-bromo-2-(trifluoromethoxy)phenyl]-1,3-diazinane-2,4-dione is unique due to the presence of the diazinane-2,4-dione ring, which distinguishes it from other brominated and trifluoromethoxylated compounds. This ring structure imparts specific chemical properties and reactivity, making it a valuable compound for various applications. In contrast, similar compounds may lack this ring structure and therefore exhibit different chemical behaviors and applications.

Properties

Molecular Formula

C11H8BrF3N2O3

Molecular Weight

353.09 g/mol

IUPAC Name

1-[5-bromo-2-(trifluoromethoxy)phenyl]-1,3-diazinane-2,4-dione

InChI

InChI=1S/C11H8BrF3N2O3/c12-6-1-2-8(20-11(13,14)15)7(5-6)17-4-3-9(18)16-10(17)19/h1-2,5H,3-4H2,(H,16,18,19)

InChI Key

PLTOKPBFTUIYTC-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)NC1=O)C2=C(C=CC(=C2)Br)OC(F)(F)F

Origin of Product

United States

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